molecular formula C10H8F4O3 B13531263 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid

Cat. No.: B13531263
M. Wt: 252.16 g/mol
InChI Key: VDXPFSFHUFJJNS-UHFFFAOYSA-N
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Description

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is an organic compound characterized by the presence of a fluorinated phenyl ring and a hydroxypropanoic acid moiety. The compound’s unique structure, featuring both fluorine and trifluoromethyl groups, imparts distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-5-(trifluoromethyl)benzene.

    Halogenation: The benzene ring is halogenated to introduce a halogen substituent at the desired position.

    Grignard Reaction: The halogenated benzene undergoes a Grignard reaction with an appropriate Grignard reagent to form the corresponding phenyl magnesium bromide.

    Addition Reaction: The phenyl magnesium bromide is then reacted with glycidol to introduce the hydroxypropanoic acid moiety.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: The major product is 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid.

    Reduction: The major product is the original hydroxy compound.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid involves its interaction with molecular targets and pathways. The fluorinated phenyl ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)phenylacetic acid

Uniqueness

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is unique due to the presence of both a hydroxypropanoic acid moiety and a highly fluorinated phenyl ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H8F4O3

Molecular Weight

252.16 g/mol

IUPAC Name

3-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid

InChI

InChI=1S/C10H8F4O3/c11-7-2-5(3-8(15)9(16)17)1-6(4-7)10(12,13)14/h1-2,4,8,15H,3H2,(H,16,17)

InChI Key

VDXPFSFHUFJJNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CC(C(=O)O)O

Origin of Product

United States

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